Bioallethrin

Description

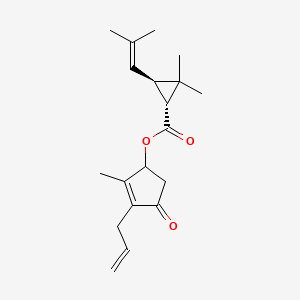

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180679 | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW VISCOUS LIQUID. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

165-170, at 0.05kPa: 153 °C | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

65.6 °C o.c. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.00 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

584-79-2, 260359-57-7, 28057-48-9 | |

| Record name | Allethrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79DM7O471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bioallethrin on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which bioallethrin (B1148691), a Type I pyrethroid insecticide, modulates the function of voltage-gated sodium channels (VGSCs). The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is a synthetic pyrethroid insecticide that exerts its neurotoxic effects by targeting voltage-gated sodium channels.[1] These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[2][3] VGSCs are large transmembrane proteins that cycle through different conformational states—primarily resting (closed), open, and inactivated—in response to changes in the membrane potential.[4] this compound, like other pyrethroids, disrupts the normal gating kinetics of these channels, leading to prolonged neuronal excitation and, ultimately, paralysis and death in susceptible organisms.[5][6]

This compound is classified as a Type I pyrethroid, which is characterized by the absence of an α-cyano group in its chemical structure. This structural feature distinguishes it from Type II pyrethroids and results in a different profile of neurotoxic effects.[5][7][8]

Core Mechanism of Action

The primary mechanism of action of this compound on voltage-gated sodium channels involves the modification of their gating properties.[1] this compound binds to the sodium channel protein and slows both the activation and inactivation processes.[5] This results in a persistent inward sodium current during depolarization and the generation of a characteristic slowly decaying "tail current" upon repolarization.[5][7][8]

State-Dependent Binding

Pyrethroids, including this compound, exhibit state-dependent binding to voltage-gated sodium channels, meaning their affinity for the channel depends on its conformational state. While some pyrethroids show a preference for the open state (use-dependency), S-bioallethrin, a potent stereoisomer of this compound, demonstrates weak resting modification and a lack of use-dependency.[7][8] This suggests that S-bioallethrin can bind to the channel in its resting (closed) state and does not require channel opening for its modulatory effects to become apparent.[9][10] Studies on inactivation-deficient Nav1.6 channels further support that S-bioallethrin's modification is not enhanced by prolonged depolarization, unlike Type II pyrethroids.[7][9]

Effects on Channel Gating

The binding of this compound to the sodium channel leads to several key alterations in its gating kinetics:

-

Prolonged Open State: this compound stabilizes the open state of the channel, leading to a persistent influx of sodium ions during membrane depolarization.[2]

-

Inhibition of Deactivation: The most prominent effect is the slowing of the channel's deactivation (closing) upon repolarization. This is observed as a characteristic slow tail current.[5][7][8]

-

Hyperpolarizing Shift in Activation: Some studies with related pyrethroids have shown a shift in the voltage-dependence of activation to more negative membrane potentials, meaning the channel is more likely to open at resting membrane potentials.[11] However, studies specifically on S-bioallethrin's effect on the voltage dependence of activation of Nav1.6Q3 channels did not show a significant shift.[7]

The following diagram illustrates the proposed mechanism of action of this compound on a voltage-gated sodium channel.

Quantitative Analysis of this compound's Effects

Electrophysiological studies have provided quantitative data on the effects of S-bioallethrin on specific voltage-gated sodium channel isoforms. The following tables summarize key findings from studies on rat Nav1.6 channels expressed in Xenopus laevis oocytes.

Table 1: Effect of S-Bioallethrin on Resting State Modification of Nav1.6 Channels

| Compound | Concentration (µM) | Resting Modification (%) | Reference |

| S-Bioallethrin | 100 | 5.7 ± 1.1 | [8] |

Data are presented as mean ± SEM.

Table 2: Characteristics of Tail Currents Induced by Pyrethroids on Nav1.6 Channels

| Compound (Type) | Tail Current Decay | Use-Dependency | Reference |

| S-Bioallethrin (I) | Rapidly decaying | No enhancement | [7][8] |

| Deltamethrin (B41696) (II) | ~9-fold more persistent than S-bioallethrin | 3.7-fold enhancement | [8] |

Table 3: Effect of S-Bioallethrin on the Voltage-Dependence of Activation of Nav1.6Q3 Channels

| Condition | V0.5 (mV) | k (slope factor) | Reference |

| Control | -21.0 ± 1.1 | 5.66 ± 0.30 | [7] |

| +S-Bioallethrin (100 µM) | -23.0 ± 0.4 | 5.16 ± 0.27 | [7] |

V0.5 represents the membrane potential at which half the channels are activated. Data are presented as mean ± SEM.

Experimental Protocols

The primary technique for characterizing the effects of this compound on voltage-gated sodium channels is the two-electrode voltage clamp (TEVC) method using Xenopus laevis oocytes as an expression system. Whole-cell patch clamping of cultured mammalian neurons is also a valuable technique.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method allows for the expression of specific sodium channel isoforms and the precise control of the oocyte's membrane potential to study ion channel kinetics.

Experimental Workflow:

Detailed Methodology:

-

Oocyte Preparation:

-

Harvest oocytes from adult female Xenopus laevis.

-

Treat with collagenase to remove the follicular layer.

-

Select healthy stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Prepare cRNA for the desired sodium channel α and β subunits (e.g., rat Nav1.6, β1, and β2).

-

Inject a specific amount of cRNA (e.g., 50 nL) into the oocyte cytoplasm using a microinjector.

-

Incubate the injected oocytes for 2-5 days at 18°C in a suitable medium (e.g., ND96) to allow for channel expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND-96 containing: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.6).

-

Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage sensing and current injection.

-

Clamp the oocyte at a holding potential of -80 mV to -100 mV.

-

Record control sodium currents using a series of depolarizing voltage steps.

-

Perfuse the chamber with the recording solution containing this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent kept low, e.g., <0.1%).

-

Record the modified sodium currents after the drug effect has stabilized.

-

Perform washout by perfusing with the control recording solution.

-

-

Data Analysis:

-

Measure the peak inward current, the persistent current at the end of the depolarization, and the tail current upon repolarization.

-

Analyze the kinetics of the tail current decay by fitting it to an exponential function.

-

Construct conductance-voltage (G-V) curves by calculating the conductance at each voltage step and fitting the data to a Boltzmann function to determine the V0.5 of activation.

-

Whole-Cell Patch Clamp of Mammalian Neurons

This technique allows for the study of this compound's effects on native sodium channels in their natural cellular environment.

Detailed Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., from rat dorsal root ganglion or cortex) or use a suitable neuronal cell line.

-

-

Recording Setup:

-

Place the coverslip with cultured neurons in a recording chamber on an inverted microscope.

-

Continuously perfuse with an external solution (e.g., containing in mM: 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Use a glass micropipette (filled with an internal solution, e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2) as the recording electrode.

-

-

Giga-seal Formation and Whole-Cell Configuration:

-

Approach a neuron with the micropipette while applying positive pressure.

-

Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (giga-seal).

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Data Acquisition and Analysis:

-

Clamp the neuron at a holding potential of -80 mV.

-

Record control sodium currents using voltage-clamp protocols similar to those used in TEVC.

-

Apply this compound via the perfusion system.

-

Record the modified currents and perform data analysis as described for the TEVC experiments.

-

Conclusion

This compound, a Type I pyrethroid, acts as a potent modulator of voltage-gated sodium channels. Its primary mechanism involves binding to the channel and slowing its gating kinetics, particularly by inhibiting deactivation, which results in a characteristic slow tail current. Unlike Type II pyrethroids, S-bioallethrin exhibits weak resting state modification and lacks significant use-dependency, indicating it can effectively modify channels from the closed state. The detailed electrophysiological and quantitative data presented in this guide provide a solid foundation for understanding the neurotoxic action of this compound and for the development of novel insecticides or therapeutic agents targeting voltage-gated sodium channels. The experimental protocols outlined here serve as a practical reference for researchers aiming to investigate the effects of various compounds on these critical ion channels.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divergent Actions of the Pyrethroid Insecticides S-Bioallethrin, Tefluthrin and Deltamethrin on Rat Nav1.6 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential state-dependent modification of inactivation-deficient Nav1.6 sodium channels by the pyrethroid insecticides S-bioallethrin, tefluthrin and deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Divergent actions of the pyrethroid insecticides S-bioallethrin, tefluthrin, and deltamethrin on rat Na(v)1.6 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Allethrin differentially modulates voltage-gated calcium channel subtypes in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-Bioallethrin: Chemical Structure and Physical Properties

This technical guide provides a comprehensive overview of the chemical structure and physical properties of (S)-bioallethrin, a potent synthetic pyrethroid insecticide. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Structure and Identification

(S)-bioallethrin is the most biologically active stereoisomer of allethrin. It is an ester of chrysanthemic acid and allethrolone. The "(S)" designation refers to the stereochemistry at the C1 position of the cyclopentenolone ring.

IUPAC Name: [(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1]

Synonyms: Esbiol, D-Trans-Allethrin, Esdepallethrine, trans-(+)-Allethrin[1][2]

Chemical Formula: C₁₉H₂₆O₃[1][2][3]

Chemical Structure: The molecule consists of a cyclopropane (B1198618) ring ester-linked to a cyclopentenone ring. Key functional groups include an ester, a ketone, and alkene groups.[1]

(A 2D chemical structure diagram would be placed here in a formal whitepaper)

Physicochemical Properties

(S)-bioallethrin is a viscous liquid at room temperature, with a characteristic yellow to brown color and a mild aromatic odor.[1][3][4] It is practically insoluble in water but is miscible with many organic solvents.[4][5][6]

Table 1: Physical and Chemical Identification

| Property | Value | Reference |

| CAS Number | 28434-00-6 | [1][2][7] |

| Molecular Weight | 302.41 g/mol | [1][7][8] |

| Appearance | Yellow to dark yellow/brown viscous liquid | [1][4][9] |

| Odor | Mild, faint characteristic aromatic odor | [1][3][4] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Conditions | Reference |

| Melting Point | < -20 °C | - | [4] |

| 49.5 °C | - | [5] | |

| Boiling Point | 165-170 °C | at 20 Pa (0.15 mmHg) | |

| 140 °C | at 13.33 Pa | [5] | |

| Density | 0.98 - 1.02 g/cm³ | at 20 °C | [3][5][7][9] |

| Vapor Pressure | 1.56 Pa | at 20 °C | [4] |

| 3.46 x 10⁻⁶ mmHg | at 25 °C | [5] | |

| Flash Point | ~120 - 131 °C | Closed Cup | [3][4][5] |

| Water Solubility | Insoluble (4.6 mg/L) | at 20-25 °C | [3][4][5][6] |

| Solubility in Organic Solvents | Miscible | Hexane, Methanol, Toluene, Acetone, Chloroform | [4][5][6] |

| Octanol-Water Partition Coefficient (Log P) | 4.7 - 4.8 | - | [3][4] |

Note: Discrepancies in reported melting and boiling points are common in technical literature and can depend on the purity of the substance and the measurement method.

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for (S)-bioallethrin are proprietary to manufacturers and regulatory bodies. However, the determination of its physical properties follows standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals.[2][3][5][7]

Boiling Point Determination (OECD Guideline 103) A common method for determining the boiling point of a liquid is the capillary method using a Thiele tube or a modern melting/boiling point apparatus.

-

Sample Preparation: A small amount of the liquid is introduced into a small test tube (e.g., a fusion tube).

-

Capillary Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with silicone oil) or a calibrated metal block apparatus.

-

Heating: The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating rate is controlled, especially near the expected boiling point.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted. The heat is then removed.

-

Measurement: The boiling point is recorded as the temperature at which bubbling stops and the liquid begins to be drawn back into the capillary tube. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Density Determination for Viscous Liquids (OECD Guideline 109) For viscous liquids like (S)-bioallethrin, methods such as the oscillating densitometer or a pycnometer are used. The Bingham pycnometer is specifically designed for viscous materials.

-

Calibration: The volume of the pycnometer is precisely determined by weighing it when filled with a reference substance of known density (e.g., distilled water) at a controlled temperature.

-

Sample Preparation: The pycnometer is cleaned, dried, and weighed empty.

-

Filling: The pycnometer is filled with (S)-bioallethrin, taking care to avoid air bubbles, which can be challenging with viscous liquids. A slight vacuum may be applied to assist in removing trapped air.

-

Thermostatting: The filled pycnometer is placed in a thermostatic bath to bring it to the desired temperature (e.g., 20 °C) and ensure thermal equilibrium.

-

Weighing: The pycnometer is removed, carefully cleaned and dried on the outside, and weighed.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by its volume.

Mechanism of Action and Signaling

(S)-bioallethrin, like other Type I pyrethroids, exerts its primary toxic effect on the nervous system of insects. Its main target is the voltage-gated sodium channel (VGSC) on neuronal membranes.

-

Binding to Sodium Channels: (S)-bioallethrin binds to the alpha-subunit of the voltage-gated sodium channels.[10]

-

Disruption of Channel Gating: This binding modifies the gating kinetics of the channel, specifically by preventing its closure.[1][11]

-

Prolonged Sodium Influx: The channel is locked in an open state, leading to a prolonged and persistent influx of sodium ions (Na⁺) into the neuron. This is observed experimentally as a characteristic "tail current."[10]

-

Persistent Depolarization: The continuous influx of positive ions causes the nerve membrane to remain in a state of depolarization.

-

Hyperexcitation and Paralysis: The inability of the nerve to repolarize leads to repetitive, uncontrolled firing of neurons (hyperexcitation). This ultimately results in nerve blockage, paralysis ("knockdown"), and the death of the insect.[11]

The following diagram illustrates the logical workflow of (S)-bioallethrin's action on insect neurons.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. oecd.org [oecd.org]

- 6. thinksrs.com [thinksrs.com]

- 7. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 8. oecd.org [oecd.org]

- 9. quora.com [quora.com]

- 10. Bioallethrin (UK PID) [inchem.org]

- 11. Pyrethroid - Wikipedia [en.wikipedia.org]

Bioallethrin's Impact on the Olfactory System of Aedes aegypti: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of bioallethrin (B1148691), a synthetic pyrethroid insecticide, on the olfactory system of the yellow fever mosquito, Aedes aegypti. The document summarizes key quantitative data from behavioral and electrophysiological studies, details the experimental protocols for replication, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key findings regarding the spatial repellency and electrophysiological responses of Aedes aegypti to this compound. The data is primarily drawn from studies on wild-type (Rockefeller) and pyrethroid-resistant (KDR:ROCK) mosquito strains.

Table 1: Spatial Repellency of this compound against Aedes aegypti

| Mosquito Strain | This compound Concentration (µg/cm²) | Repellency (%) |

| Rockefeller (Wild-type) | 0.1 | ~20 |

| 1.0 | ~50 | |

| 10.0 | ~80 | |

| KDR:ROCK (Pyrethroid-resistant) | 0.1 | ~10 |

| 1.0 | ~25 | |

| 10.0 | ~40 |

Table 2: Electroantennogram (EAG) Responses to this compound

| Mosquito Strain | Stimulus | Mean EAG Amplitude (mV) ± SE |

| Rockefeller (Wild-type) | Blank (Control) | ~0.1 ± 0.05 |

| This compound (1.0 µL) | ~0.8 ± 0.1 | |

| KDR:ROCK (Pyrethroid-resistant) | Blank (Control) | ~0.1 ± 0.05 |

| This compound (1.0 µL) | ~0.8 ± 0.1 |

Table 3: Single Sensillum Recording (SSR) Responses from sst-1A Neurons

| Mosquito Strain | Stimulus | Spike Frequency (spikes/s) ± SE |

| Rockefeller (Wild-type) | Blank (Control) | ~10 ± 2 |

| This compound (0.1 µL) | ~40 ± 5 | |

| This compound (1.0 µL) | ~70 ± 8 | |

| KDR:ROCK (Pyrethroid-resistant) | Blank (Control) | ~10 ± 2 |

| This compound (0.1 µL) | ~35 ± 5 | |

| This compound (1.0 µL) | ~65 ± 7 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Hand-in-Cage Spatial Repellency Assay

This behavioral assay evaluates the ability of a volatile chemical to prevent mosquitoes from approaching a host.

Materials:

-

30x30x30 cm cage

-

20-25 non-blood-fed female Aedes aegypti (5-10 days old), starved for 12-16 hours

-

Cotton gloves

-

This compound solution in a suitable solvent (e.g., acetone)

-

Solvent-only control solution

-

Video recording equipment

Procedure:

-

Apply a defined concentration of this compound solution to a filter paper and attach it to the palm of a cotton glove. A control glove is prepared with solvent only.

-

A human volunteer wears the treated glove.

-

The volunteer inserts their gloved hand into the mosquito cage, palm facing upwards.

-

The number of mosquito landings on the gloved hand is recorded for a 5-minute period.

-

The repellency percentage is calculated relative to the number of landings on the control glove.

-

The experiment is conducted in a controlled environment with consistent temperature, humidity, and lighting.

Electroantennography (EAG)

EAG measures the overall electrical response of the mosquito antenna to an odorant stimulus.

Materials:

-

Adult female Aedes aegypti

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Ag/AgCl wires

-

High-impedance DC amplifier

-

Data acquisition system

-

Odor delivery system (Pasteur pipette with filter paper)

-

This compound solution

Procedure:

-

Preparation of the Mosquito: Anesthetize a mosquito by chilling. Excise the head.

-

Electrode Placement: Mount the head onto the reference electrode using conductive gel, ensuring the antennae are accessible. The recording electrode, filled with saline solution, is then brought into contact with the tip of one antenna.

-

Stimulus Delivery: A filter paper impregnated with a known amount of this compound is placed inside a Pasteur pipette. A puff of purified, humidified air is delivered through the pipette, carrying the odorant over the antenna.

-

Data Recording: The EAG signal, a negative voltage deflection, is amplified, recorded, and the amplitude is measured. A solvent-only puff serves as a control.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that records the action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Materials:

-

Adult female Aedes aegypti

-

Vibration isolation table

-

Stereomicroscope with high magnification

-

Micromanipulators

-

Tungsten electrodes, sharpened electrolytically

-

Reference electrode (Ag/AgCl)

-

High-impedance amplifier with spike discrimination capabilities

-

Data acquisition and analysis software

-

Odor delivery system

Procedure:

-

Mosquito Immobilization: Anesthetize a mosquito and mount it on a slide or in a pipette tip, leaving the head and antennae exposed and immobilized with wax or double-sided tape.

-

Electrode Insertion: The reference electrode is inserted into the mosquito's eye. The recording electrode is carefully inserted into the base of a target sensillum (e.g., sst-1 sensilla) on the antenna using a micromanipulator.

-

Signal Acquisition: Once the electrode is in place, spontaneous firing of the OSN(s) within the sensillum can be recorded.

-

Stimulus Application: A continuous stream of humidified air is passed over the antenna. Puffs of air carrying this compound are introduced into this stream.

-

Data Analysis: The change in the frequency of action potentials (spikes) before, during, and after the stimulus is quantified. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Discussion

The data presented indicate that this compound acts as a spatial repellent for Aedes aegypti.[1] Electrophysiological recordings confirm that this compound activates olfactory sensory neurons on the mosquito's antennae.[1] The lack of significant difference in EAG and SSR responses between wild-type and KDR-resistant strains suggests that the olfactory detection of this compound is not primarily affected by the mutations in the voltage-gated sodium channels that confer insecticide resistance.[1]

However, the reduced repellency observed in the KDR:ROCK strain points to a dual mechanism of action.[1] this compound likely elicits repellency through both the activation of the olfactory system and a direct effect on the nervous system via voltage-gated sodium channels.[1][2] Further research has shown that this compound's repellent effect is significantly diminished in mosquitoes with a mutated Orco co-receptor, confirming the crucial role of the olfactory pathway in this behavioral response.[1][3] This dual-target mechanism presents a complex challenge for the development of resistance-breaking repellents and insecticides.[2] Understanding these intricate interactions at the molecular and physiological levels is paramount for designing novel and effective vector control strategies.

References

Metabolic Pathways of Bioallethrin: A Comparative Analysis in Humans and Rats

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bioallethrin (B1148691), a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal activity and rapid knockdown effect. As a member of the Type I pyrethroids, its mode of action involves the disruption of sodium channels in the nervous systems of insects. Understanding the metabolic fate of this compound in mammals is paramount for assessing its toxicological risk and for the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in humans and rats, with a focus on comparative analysis, quantitative data, and detailed experimental methodologies. The significant differences in metabolic rates and enzymatic profiles between these species underscore the importance of careful interspecies extrapolation in toxicological assessments.

Core Metabolic Pathways: Oxidation Dominates

The metabolism of this compound in both humans and rats is characterized by extensive oxidative reactions, while ester hydrolysis, a common pathway for many other pyrethroids, is notably limited for this compound.[1][2] The resistance of this compound's ester linkage to hydrolysis is a key feature of its metabolism.

The primary metabolic transformations occur at two main sites on the this compound molecule: the chrysanthemic acid moiety and the allethrolone (B1665232) moiety.

Key Metabolic Reactions:

-

Oxidation of the Chrysanthemic Acid Moiety: The isobutenyl group of the chrysanthemic acid portion of this compound is a primary target for oxidative enzymes. This leads to the formation of a primary alcohol, which is subsequently oxidized to a carboxylic acid. The major metabolites resulting from this pathway are cis-(E)- and trans-(E)-chrysanthemumdicarboxylic acid (CDCA).[1][3]

-

Oxidation of the Allethrolone Moiety: The allyl group of the allethrolone moiety also undergoes allylic oxidation, forming a primary alcohol. Further oxidation can lead to the formation of a diol through epoxidation and subsequent hydrolysis.[1]

These oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Species-Specific Differences in Cytochrome P450 Involvement

Significant differences exist in the specific CYP isoforms responsible for this compound metabolism in humans and rats, which contributes to the observed variation in metabolic rates.

-

In Humans: The metabolism of this compound is predominantly mediated by CYP2C19 . Other contributing isoforms include CYP2C8, CYP3A4, and CYP2C9*2 .[1]

-

In Rats: A broader range of CYP isoforms are involved, with major contributions from CYP2C6, CYP2C11, and CYP3A1 . Minor roles are played by CYP1A1, CYP2A1, and CYP3A2 .[1]

This divergence in enzymatic pathways is a critical factor in the approximately 15-fold faster metabolism of this compound in rats compared to humans .[1]

Diagram of this compound Metabolic Pathway

Caption: Metabolic pathways of this compound in mammals.

Quantitative Analysis of this compound Metabolism

Table 1: In Vitro Intrinsic Clearance (CLint) of S-Bioallethrin in Liver Microsomes

| Species | CLint (µL/min/mg protein) | Primary Metabolic Pathway | Reference |

| Rat | Significantly Higher (5- to 15-fold) | Oxidative | [1] |

| Human | Lower | Oxidative | [1] |

Table 2: Major Identified Metabolites and Excretion Routes

| Metabolite | Moiety of Origin | Excretion Route | Species | Reference |

| cis/trans-Chrysanthemumdicarboxylic Acid (CDCA) | Chrysanthemic Acid | Urine | Humans, Rats | [3] |

| Oxidized Allethrolone Metabolites (alcohols, diols) | Allethrolone | Urine, Feces | Humans, Rats | [1] |

Note: Peak urinary excretion of trans-(E)-CDCA in humans has been observed within 24 hours of exposure.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound metabolism. Below are generalized protocols for key in vitro and in vivo experiments, based on established practices for pyrethroid metabolism studies.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to determine the intrinsic clearance and identify the metabolic pathways of this compound in a controlled environment.

-

Preparation of Liver Microsomes:

-

Livers are excised from male Long-Evans rats or obtained from pooled human donors.

-

The tissue is homogenized in an ice-cold buffer (e.g., 250 mM sucrose, 0.5 mM EDTA, 10 mM NaHepes, pH 7.4).

-

The homogenate is subjected to differential centrifugation, first at a lower speed (e.g., 12,000 x g) to remove cell debris and mitochondria, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

-

Incubation Conditions:

-

Incubations are performed in triplicate in a temperature-controlled water bath at 37°C.

-

The incubation mixture (final volume of 1 mL) contains:

-

0.1 M Trizma buffer (pH 7.4)

-

Liver microsomes (e.g., 0.5 mg/mL protein)

-

This compound (e.g., 1 µM final concentration, dissolved in a suitable solvent like methanol)

-

-

To differentiate between oxidative and hydrolytic pathways, parallel incubations are set up with and without a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system (1 mg/mL).

-

The reaction is initiated by the addition of NADPH and stopped after a specific time (e.g., 15-30 minutes) by adding a quenching solvent like ice-cold acetonitrile.

-

-

Sample Analysis:

-

The quenched reaction mixture is centrifuged to precipitate proteins.

-

The supernatant is collected and analyzed for the depletion of the parent compound (this compound) and the formation of metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Diagram of In Vitro Experimental Workflow

Caption: A typical workflow for in vitro metabolism studies of this compound.

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.

-

Animal Model and Dosing:

-

Male Wistar or Sprague-Dawley rats are used. The animals are acclimatized to laboratory conditions before the study.

-

This compound, often radiolabeled (e.g., with ¹⁴C), is administered to the rats, typically via oral gavage. A control group receives the vehicle (e.g., corn oil).

-

The dose is selected based on previous toxicity studies to be non-toxic but sufficient for metabolite detection.

-

-

Sample Collection:

-

Following administration, the rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Samples are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) to monitor the excretion profile over time.

-

At the end of the study, blood samples may be collected, and tissues (e.g., liver, kidney, fat) can be harvested for residue analysis.

-

-

Sample Processing and Analysis:

-

Urine samples are often treated with β-glucuronidase/sulfatase to hydrolyze any conjugated metabolites.

-

Fecal samples are homogenized and extracted with an appropriate organic solvent to isolate the metabolites.

-

The processed samples are analyzed using techniques like HPLC with radiometric detection (if a radiolabeled compound was used) and GC-MS or LC-MS/MS for the identification and quantification of metabolites.

-

Analytical Methodology: GC-MS for Metabolite Quantification

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of pyrethroid metabolites in biological matrices.

-

Sample Preparation (Urine):

-

An aliquot of the urine sample is subjected to acid hydrolysis (e.g., using HCl at 90°C) to release conjugated metabolites.

-

The hydrolyzed sample undergoes liquid-liquid extraction (LLE) with an organic solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

The organic extract is evaporated to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized to increase the volatility and thermal stability of the acidic metabolites. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a GC-MS system.

-

The GC separates the different metabolites based on their boiling points and interaction with the stationary phase of the column.

-

The MS detector fragments the eluting compounds and provides a mass spectrum that is characteristic of each metabolite, allowing for their identification and quantification.

-

Conclusion

The metabolic pathways of this compound in humans and rats are predominantly oxidative, with negligible contribution from ester hydrolysis. Significant species-specific differences in the involved cytochrome P450 isoforms lead to a markedly faster metabolism in rats. This highlights the critical need for caution when extrapolating toxicological data from rodent models to humans. The provided experimental protocols offer a framework for conducting robust in vitro and in vivo studies to further elucidate the metabolism and disposition of this compound and other pyrethroids. Future research should aim to obtain more precise quantitative data on the in vivo metabolism of this compound in humans to refine risk assessment models.

References

- 1. In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

- 3. benchchem.com [benchchem.com]

In Vitro Toxicological Profile of Bioallethrin on Human Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological effects of bioallethrin (B1148691), a synthetic pyrethroid insecticide, on various human cell lines. The data presented herein is collated from multiple scientific studies and is intended to serve as a resource for understanding the cytotoxic, genotoxic, and other adverse effects of this compound at the cellular level.

Executive Summary

This compound is a widely used insecticide in household and public health settings.[1] In vitro studies on human cells have demonstrated that this compound can induce a range of toxicological effects in a concentration-dependent manner.[2][3] The primary mechanisms of toxicity appear to be the induction of oxidative stress and mitochondrial dysfunction, leading to subsequent cellular damage, apoptosis, and necrosis.[4][5] Effects have been observed in various human cell types, including lymphocytes, erythrocytes, liver cells (HepG2), intestinal cells (Caco-2), and glioblastoma cells.[1][2][3][4]

Cytotoxicity

This compound exposure leads to a reduction in cell viability across different human cell lines. The cytotoxic effects are concentration-dependent.[2][6]

| Cell Line | Concentration Range (µM) | Exposure Time | Key Findings | Reference |

| Human Lymphocytes | 10 - 200 | 2 hours | >30% loss of cell viability at 200 µM. | [4] |

| Human Erythrocytes | 10 - 200 | 4 hours | Increased cell lysis and osmotic fragility. | [1] |

| HepG2 (Liver Carcinoma) | 5, 10, 20 | 24 hours | Concentration-dependent decrease in cell number. IC50 value of 18.26 µM. | [2][7] |

| Caco-2 (Colorectal Adenocarcinoma) | 5, 10, 20 | 24 hours | Concentration-dependent decrease in cell number; more pronounced changes compared to HepG2. | [2] |

| DBTRG-05MG (Glioblastoma) | 25 - 75 | Not Specified | Concentration-dependent cytotoxicity. | [3] |

Genotoxicity

This compound has been shown to induce DNA damage in human cells.

| Cell Line | Concentration | Exposure Time | Assay | Key Findings | Reference |

| Human Lymphocytes | 10 - 200 µM | 2 hours | Comet Assay | Significant increase in DNA fragmentation and strand scission (increased tail length and olive tail moment). | [4] |

| HepG2 (Liver Carcinoma) | Not Specified | Not Specified | Ames Assay, Comet Assay | Weakly mutagenic potential with base-pair substitution; slightly induced DNA damage. | [7] |

| Human Peripheral Blood Lymphocytes (in mixture with Permethrin) | 10/0.14 µg/ml (Permethrin/Allethrin) | 24 and 36 hours | CBMN cyt assay | Significant increase in micronuclei frequency. | [8] |

Oxidative Stress

A primary mechanism of this compound-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4]

| Cell Line | Concentration Range (µM) | Key Findings | Reference |

| Human Lymphocytes | 10 - 200 | Enhanced ROS generation, increased lipid peroxidation and protein oxidation, lower ratio of reduced to oxidized glutathione (B108866). | [4] |

| Human Erythrocytes | 10 - 200 | Increased protein oxidation and lipid peroxidation, depletion of sulfhydryl groups. | [1] |

| HepG2 (Liver Carcinoma) | 5, 10, 20 | Elevated levels of reactive oxygen species. | [2] |

| Caco-2 (Colorectal Adenocarcinoma) | 5, 10, 20 | Elevated levels of reactive oxygen species. | [2] |

| DBTRG-05MG (Glioblastoma) | 25 - 75 | Increased ROS production and decreased glutathione (GSH) content. | [3] |

Apoptosis and Necrosis

This compound induces programmed cell death (apoptosis) and necrosis in human cells.

| Cell Line | Concentration Range (µM) | Key Findings | Reference |

| Human Lymphocytes | 50, 100, 200 | At lower concentrations (50, 100 µM), cell death is dominated by apoptosis. At higher concentrations (200 µM), necrosis is more prevalent. Confirmed by acridine (B1665455) orange/ethidium (B1194527) bromide dual staining. | [4] |

| DBTRG-05MG (Glioblastoma) | 25 - 75 | Regulation of protein expressions related to apoptosis. | [3] |

| HepG2 and Caco-2 | 10 | Upregulation or downregulation of genes associated with apoptosis. | [2] |

Mitochondrial Dysfunction

This compound impairs mitochondrial function, a key event in its toxic mechanism.

| Cell Line | Concentration | Key Findings | Reference |

| Human Lymphocytes | Not Specified | Significant decrease in mitochondrial membrane potential (MMP). | [4] |

| HepG2 (Liver Carcinoma) | 5, 10, 20 | Increased mitochondrial damage. | [2] |

| Caco-2 (Colorectal Adenocarcinoma) | 5, 10, 20 | Increased mitochondrial damage, though less pronounced than in HepG2 cells. | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed human lymphocytes in a 96-well plate.

-

Treat the cells with varying concentrations of this compound (e.g., 10 to 200 µM) and incubate for a specified period (e.g., 2 hours at 37°C).[9]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the untreated control.[9]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

-

Expose human lymphocytes to different concentrations of this compound.

-

Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells to remove cellular proteins and membranes, leaving behind the DNA.

-

Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail".

-

Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail.[4]

Measurement of Reactive Oxygen Species (ROS)

-

Treat cells (e.g., human lymphocytes) with this compound.

-

Incubate the cells with a fluorescent probe that is sensitive to ROS (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence spectrophotometer or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[4]

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis and Necrosis

-

Treat human lymphocytes with this compound.

-

Stain the cells with a mixture of acridine orange and ethidium bromide.

-

Visualize the cells under a fluorescence microscope.

-

Live cells will appear uniformly green.

-

Early apoptotic cells will show bright green nuclei with condensed or fragmented chromatin.

-

Late apoptotic cells will display condensed and fragmented orange chromatin.

-

Necrotic cells will have a uniformly orange-red nucleus.[4]

-

Signaling Pathways and Experimental Workflows

Caption: this compound-induced cellular toxicity pathway.

Caption: General workflow for in vitro toxicological assessment of this compound.

References

- 1. This compound-induced generation of reactive species and oxidative damage in isolated human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound enhances generation of ROS, damages DNA, impairs the redox system and causes mitochondrial dysfunction in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. A permethrin/allethrin mixture induces genotoxicity and cytotoxicity in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Environmental Fate and Degradation of Bioallethrin in Soil: A Technical Guide

Introduction

Bioallethrin (B1148691), a synthetic pyrethroid insecticide, is widely utilized in domestic and public health settings for the control of various insect pests. As with any pesticide, understanding its environmental fate and degradation processes in soil is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the abiotic and biotic degradation of this compound in the soil matrix, intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties and Environmental Mobility

This compound is characterized by low aqueous solubility and is relatively volatile, which generally limits its potential to leach into groundwater.[1][2] It is considered moderately persistent in soil environments.[1][2] The persistence and mobility of this compound in soil are influenced by various factors, including soil type, organic matter content, pH, temperature, and microbial activity.

Degradation Processes in Soil

The degradation of this compound in soil occurs through a combination of microbial-mediated (biotic) and chemical (abiotic) processes, including hydrolysis and photolysis. Microbial degradation is generally considered the primary pathway for the dissipation of this compound in soil.

Biotic Degradation

The microbial breakdown of this compound is initiated by the cleavage of its ester bond, a common degradation pathway for pyrethroid insecticides. This initial step is catalyzed by enzymes such as carboxylesterases, produced by a variety of soil microorganisms, including bacteria and fungi. This hydrolysis yields two primary metabolites: chrysanthemic acid and allethrolone (B1665232).

Several microbial strains have been identified as capable of degrading the closely related compound allethrin (B1665230), providing insights into the potential microbial pathways for this compound degradation. These include bacterial species such as Acidomonas sp., Sphingomonas trueperi, and Bacillus megaterium, as well as the fungal strain Fusarium proliferatum.[3][4] Studies have shown that these microorganisms can utilize allethrin as a source of carbon, leading to its significant degradation. For instance, Fusarium proliferatum strain CF2 was found to completely degrade allethrin within 144 hours under optimal conditions of 26°C and pH 6.0.[3] Similarly, Bacillus megaterium strain HLJ7 demonstrated a half-life of 3.56 days for allethrin in a minimal medium.

The subsequent degradation of the primary metabolites, chrysanthemic acid and allethrolone, involves further microbial transformations. Chrysanthemic acid can undergo oxidation and other decomposition reactions.[5] The degradation pathway for allethrolone in soil is less well-documented but is presumed to involve ring cleavage and further breakdown into smaller organic molecules.

Abiotic Degradation

Hydrolysis: The rate of hydrolysis of this compound is significantly influenced by pH. It is stable in neutral to acidic conditions (pH 5-7).[2] However, under alkaline conditions (pH 9), hydrolysis is more rapid, with a reported half-life of 4.3 days.[2] This suggests that in alkaline soils, chemical hydrolysis can be a significant degradation pathway.

Photolysis: Photodegradation can occur when this compound on the soil surface is exposed to sunlight. The half-life for the photodegradation of the related pyrethroid prallethrin (B1678036) on soil surfaces has been measured at 24.8-26.9 days.[6] Photodecomposition of S-bioallethrin can yield several products, including cis-allethrin, chrysanthemic acid, and various oxidation products.[1]

Quantitative Degradation Data

The dissipation of this compound in soil is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade. This value can vary significantly depending on environmental conditions.

| Degradation Process | Condition | Soil Type | Temperature (°C) | pH | DT50 (days) | Reference |

| Aerobic Biodegradation | Laboratory | Not Specified | 20 | Not Specified | 32 | [2] |

| Hydrolysis | Laboratory | Aqueous Solution | 20 | 5-7 | Stable | [2] |

| Hydrolysis | Laboratory | Aqueous Solution | 20 | 9 | 4.3 | [2] |

| Photodegradation | Laboratory (Prallethrin) | Not Specified | Not Specified | Not Specified | 24.8 - 26.9 | [6] |

Note: Data for anaerobic and a wider range of soil types for this compound specifically are limited in the reviewed literature.

Experimental Protocols

The study of this compound degradation in soil typically follows standardized guidelines to ensure data reliability and comparability.

Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under controlled aerobic and anaerobic conditions.[4][6][7][8]

1. Soil Selection and Preparation:

- Select and characterize representative soil types based on texture, organic carbon content, pH, and microbial biomass.[9]

- Sieve the soil (e.g., <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

- For abiotic controls, sterilize a portion of the soil (e.g., by autoclaving or gamma irradiation).

2. Application of Test Substance:

- Prepare a stock solution of this compound (radiolabeled, e.g., with ¹⁴C, is preferred for pathway analysis).

- Apply the solution evenly to the soil samples at a concentration relevant to field application rates.

3. Incubation:

- Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) in flow-through systems or biometer flasks that allow for the trapping of CO₂ and other volatile organic compounds.[4]

- Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil samples with water and purge the headspace with an inert gas (e.g., nitrogen) to create anaerobic conditions. Continue incubation in the dark.

4. Sampling and Analysis:

- Collect soil samples at predetermined intervals over the study period (typically up to 120 days).[4]

- Extract the soil samples to separate this compound and its degradation products from the soil matrix.

- Analyze the extracts to identify and quantify the parent compound and its metabolites.

Sample Extraction and Cleanup: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for extracting pesticide residues from soil samples.[4][10][11][12][13][14][15]

1. Extraction:

- Weigh a subsample of the soil (e.g., 10 g) into a centrifuge tube.

- Add a specific volume of water (if the soil is dry) and an organic solvent (typically acetonitrile).

- Add extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers) to induce phase separation and buffer the pH.

- Shake or vortex the tube vigorously for a set time (e.g., 1-5 minutes).

- Centrifuge the tube to separate the organic and aqueous/solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take an aliquot of the acetonitrile (B52724) supernatant.

- Add it to a clean centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and magnesium sulfate to remove residual water).

- Vortex and centrifuge the tube.

- The resulting supernatant is the cleaned-up extract ready for analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

-

Column: A non-polar capillary column (e.g., HP-5ms) is typically used.[16]

-

Injector: Splitless injection is common for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.[5][16]

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[1]

High-Performance Liquid Chromatography (HPLC-UV):

-

Column: A reverse-phase C18 column is commonly used for the analysis of this compound's degradation products like chrysanthemic acid.[17][18][19][20]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is used in either isocratic or gradient elution mode.[17]

-

Detector: A UV detector set at a wavelength appropriate for the analytes (e.g., around 210-230 nm for chrysanthemic acid).[17]

Visualizations

Environmental Fate and Degradation Workflow

Caption: Experimental workflow for studying this compound degradation in soil.

This compound Degradation Pathway in Soil

Caption: Proposed degradation pathway of this compound in soil.

Conclusion

The environmental fate of this compound in soil is governed by a combination of biotic and abiotic processes. Microbial degradation via ester hydrolysis is the principal route of dissipation, leading to the formation of chrysanthemic acid and allethrolone, which are further broken down. Abiotic factors such as alkaline pH and sunlight can also contribute to its degradation. The persistence of this compound in soil, as indicated by its DT50, is moderate. Further research is warranted to obtain a more comprehensive dataset on its degradation under a wider range of soil and environmental conditions, particularly under anaerobic and varied photolytic scenarios, and to fully elucidate the degradation pathway of the allethrolone moiety.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound [sitem.herts.ac.uk]

- 3. Scientific guidance on soil phototransformation products in groundwater – consideration, parameterisation and simulation in the exposure assessment of plant protection products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. weber.hu [weber.hu]

- 5. Detection of Several Classes of Pesticides and Metabolites in Meconium by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. smithers.com [smithers.com]

- 10. S-bioallethrin (Ref: RU 27436) [sitem.herts.ac.uk]

- 11. Biodegradation of Allethrin by a Novel Fungus Fusarium proliferatum Strain CF2, Isolated from Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 13. QuEChERS: Home [quechers.eu]

- 14. iris.unito.it [iris.unito.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. hpst.cz [hpst.cz]

- 17. scioninstruments.com [scioninstruments.com]

- 18. researchgate.net [researchgate.net]

- 19. revroum.lew.ro [revroum.lew.ro]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Multi-Step Synthesis of Bioallethrin from Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the multi-step synthesis of bioallethrin (B1148691), a potent synthetic pyrethroid insecticide, commencing from chrysanthemic acid. The synthesis involves the preparation of two key intermediates: chrysanthemoyl chloride and allethrolone (B1665232), followed by their esterification to yield the final product. This guide consolidates experimental protocols and quantitative data from various sources to provide a comprehensive resource for professionals in the field.

Overall Synthetic Pathway

The synthesis of this compound from chrysanthemic acid can be logically segmented into three primary stages:

-

Synthesis of the Acid Moiety: Preparation of chrysanthemoyl chloride from (±)-trans-chrysanthemic acid.

-

Synthesis of the Alcohol Moiety: Preparation of (±)-allethrolone.

-

Final Esterification: Coupling of chrysanthemoyl chloride and allethrolone to yield this compound.

This compound is a specific mixture of two of the eight possible stereoisomers of allethrin, selected for their high insecticidal activity.[1][2] The starting material, chrysanthemic acid, itself has cis and trans isomers, with the esters of the trans form generally exhibiting greater activity.[3]

Section 1: Synthesis of Chrysanthemoyl Chloride

The initial step in the synthesis of this compound is the conversion of chrysanthemic acid to its more reactive acid chloride derivative, chrysanthemoyl chloride. This is a crucial activation step that facilitates the subsequent esterification with allethrolone.

Experimental Protocol

A common method for this conversion involves the use of thionyl chloride (SOCl₂).

-

Reaction: A solution of chrysanthemic acid in a suitable solvent is treated with an excess of thionyl chloride.

-

Temperature: The reaction mixture is stirred at a moderately elevated temperature, typically between 50-60 °C.

-

Duration: The reaction is allowed to proceed for several hours, with progress monitored by appropriate techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess thionyl chloride is removed under reduced pressure to yield the crude chrysanthemoyl chloride.[4] This crude product is often used directly in the next step without further purification.

Another documented method utilizes triphosgene (B27547) in the presence of a catalyst.

-

Reaction: Dichlorochrysanthemic acid in a toluene (B28343) solution is treated with N,N-dimethylformamide (DMF) as a catalyst.

-

Temperature: The mixture is heated to 90-95 °C.

-

Reagent Addition: A solution of triphosgene in toluene is added dropwise over a period of 1.5-2 hours.

-

Duration: The reaction is continued at this temperature for an additional hour after the addition is complete.

-

Completion: The reaction is monitored until the starting chrysanthemic acid is no longer detected.[5]

Quantitative Data: Synthesis of Chrysanthemoyl Chloride

| Parameter | Method 1 (Thionyl Chloride) | Method 2 (Triphosgene) |

| Starting Material | Chrysanthemic Acid | Dichlorochrysanthemic Acid (30% in Toluene) |

| Reagent | Excess Thionyl Chloride | Triphosgene, N,N-dimethylformamide (catalyst) |

| Solvent | Not specified, likely an inert solvent | Toluene |

| Temperature | 50-60 °C | 90-95 °C |

| Reaction Time | 4 hours | 2.5-3 hours |

| Yield | Not specified, used crude | >98% content |

Section 2: Synthesis of Allethrolone

Allethrolone (2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one) is the alcohol component required for the final esterification. Its synthesis is a significant part of the overall process. One described synthesis involves the rearrangement of a furan (B31954) derivative.

Experimental Protocol

-

Starting Material: A furan compound of the formula (II) (R1=CH₃, R2=--CH₂--CH=CH₂, R3=CH₃).

-

Reaction Mixture: The furan compound (300 mg) is added to a dioxane/water mixture (3.0 ml dioxane, 2.0 ml water).

-

Additives: Hydroquinone (10 mg) is added to the solution.

-

Buffering: A phosphate (B84403) buffer solution (0.27 g potassium dihydrogen phosphate and 0.36 g sodium monohydrogen phosphate in 5.0 ml water) is added.

-

Reaction Conditions: The mixture is refluxed for 90 minutes.

-

Work-up: After cooling, water (10 ml) is added, and the solution is saturated with sodium chloride and extracted twice with ether.

-

Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated. The resulting residue is purified by column chromatography on silica (B1680970) gel to yield allethrolone (135 mg).[6]

Other synthetic routes to allethrolone have also been described, such as one involving a Michael addition of 3-phenylthio-5-hexen-2-one to 1-nitro-1-propene as a key step.[7]

Quantitative Data: Synthesis of Allethrolone

| Parameter | Value |

| Starting Material | Furan compound (II) |

| Amount of Starting Material | 300 mg |

| Solvent | Dioxane/Water (3:2 v/v) |

| Catalyst/Additive | Hydroquinone, Phosphate buffer |

| Reaction Temperature | Reflux |

| Reaction Time | 90 minutes |

| Final Product | Allethrolone |

| Yield | 135 mg (Yield not explicitly calculated as a percentage) |

Section 3: Final Esterification to this compound

The final step in the synthesis is the esterification of chrysanthemoyl chloride with allethrolone to form this compound. This reaction couples the two previously synthesized intermediates.

Experimental Protocol

A general procedure for the esterification of an alcohol with chrysanthemoyl chloride is as follows:

-

Reaction Setup: A solution of the alcohol (in this case, allethrolone) (1 mmol) and pyridine (B92270) (1.1 mmol) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) is prepared and stirred at room temperature.

-

Reagent Addition: A solution of chrysanthemoyl chloride (1.1 mmol) in dichloromethane is added dropwise to the alcohol solution.

-

Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and then partitioned with water (30 mL).

-

Extraction and Purification: The organic phase is washed with brine (3 x 30 mL), dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel.[4]

Another described method involves reacting allethrolone with chrysanthemum monocarboxylic anhydride (B1165640) in dibutyl ether at 150-175 °C for 3-6 hours.[8]

Quantitative Data: Esterification

| Parameter | Value |

| Reactants | Allethrolone (1 mmol), Chrysanthemoyl chloride (1.1 mmol) |

| Base | Pyridine (1.1 mmol) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | Room Temperature |

| Monitoring | Thin Layer Chromatography (TLC) |

| Purification | Flash Column Chromatography |

| Yield | Not explicitly stated for this compound, but this is a general high-yielding procedure. |

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Synthetic Stages

Caption: Logical flow of the this compound synthesis.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]

- 3. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. A new synthesis of allethrolone. | Semantic Scholar [semanticscholar.org]

- 8. Allethrins | C19H26O3 | CID 11442 - PubChem [pubchem.ncbi.nlm.nih.gov]